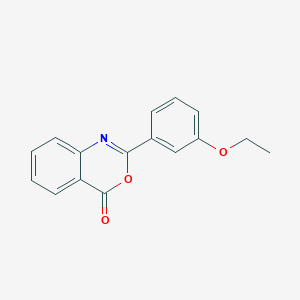

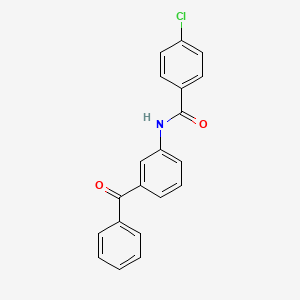

![molecular formula C17H26N2O4 B5540753 [(3R*,4R*)-4-{[(2R*,6S*)-2,6-二甲基-4-吗啉基]甲基}-1-(2-呋喃甲酰基)-3-吡咯烷基]甲醇](/img/structure/B5540753.png)

[(3R*,4R*)-4-{[(2R*,6S*)-2,6-二甲基-4-吗啉基]甲基}-1-(2-呋喃甲酰基)-3-吡咯烷基]甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to [(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-(2-furoyl)-3-pyrrolidinyl]methanol involves multi-step chemical reactions, starting from commercial reagents. For instance, derivatives involving furan and pyrrolidine units are synthesized through Povarov cycloaddition reactions followed by N-furoylation processes, utilizing starting reagents like p-toluidine, benzaldehyde, and trans-methyl-isoeugenol (Bonilla-Castañeda et al., 2022).

Molecular Structure Analysis

The molecular structure of similar compounds is characterized using various analytical techniques such as IR, 1H NMR, 13C NMR, and X-ray diffraction. These methods provide detailed insights into the arrangement of atoms and the stereochemistry of the molecule. For example, a compound with a furan moiety attached to a morpholino group exhibited a trans configuration across its acyclic C=N bond, and its morpholine ring adopted a chair conformation, as determined by X-ray crystallography (Goh et al., 2010).

Chemical Reactions and Properties

Compounds with similar structures engage in a variety of chemical reactions, such as carbonyl allylation, crotylation, and tert-prenylation, which are influenced by the presence of substituents like the furan and morpholine groups. These reactions are crucial for modifying the molecule and introducing new functional groups that can enhance its biological activity (Bechem et al., 2010).

科学研究应用

在杂环化合物合成中的应用

(3R*,4R*)-4-{[(2R*,6S*)-2,6-二甲基-4-吗啉基]甲基}-1-(2-呋喃甲酰基)-3-吡咯烷基]甲醇已用于合成各种杂环化合物。例如,一项研究证明了它在 β-炔丙基氨基丙烯酸衍生物的 Au(I) 催化的环化中所起的作用,导致形成四氢吡啶及其稠合衍生物,如呋喃[2,3-b]吡啶和吡咯[2,3-b]吡啶。这一过程对于创建具有优先药效团支架的物质非常重要,这在药物化学中至关重要 (Matouš 等人,2020)。

在对映选择性反应中的用途

该化合物还可在对映选择性反应中找到应用。一项研究重点介绍了它在呋喃甲醇和糠醛的对映选择性羰基烯丙基化、丁烯基化和叔戊烯基化中的用途。此过程涉及暴露于乙烯基乙酸酯、α-甲基烯丙基乙酸酯或 1,1-二甲基丙二烯,从而产生光学富集产物。这些产物对于进一步的化学转化(如在有机合成中至关重要的阿赫马托维奇重排)非常重要 (Bechem 等人,2010)。

在光解反应中的作用

在光解反应中,该化合物起着至关重要的作用。一项研究重点关注了 4-氯-N,N-二甲基苯胺的光解,在该化合物存在下,会导致形成 2-(4-N,N-二甲基氨基苯基) 杂环。这些杂环因其高区域选择性和化学选择性而非常重要,而这些特性是合成复杂有机分子时至关重要的属性 (Guizzardi 等人,2000)。

在鲍森-康德反应中的参与

该化合物还参与鲍森-康德反应,这对于合成复杂的有机结构至关重要。一项研究表明,由该化合物衍生的手性炔胺的六羰基二钴配合物在异常低的温度下与受应力烯烃反应。此类反应对于创建非对映选择性化合物至关重要,该化合物在合成有机化学中具有广泛的应用 (Balsells 等人,2000)。

属性

IUPAC Name |

[(3R,4R)-3-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]-4-(hydroxymethyl)pyrrolidin-1-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4/c1-12-6-18(7-13(2)23-12)8-14-9-19(10-15(14)11-20)17(21)16-4-3-5-22-16/h3-5,12-15,20H,6-11H2,1-2H3/t12-,13+,14-,15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCCXWVCWBHQAZ-LXTVHRRPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC2CN(CC2CO)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C[C@@H]2CN(C[C@@H]2CO)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3R,4R)-3-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]-4-(hydroxymethyl)pyrrolidin-1-yl]-(furan-2-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

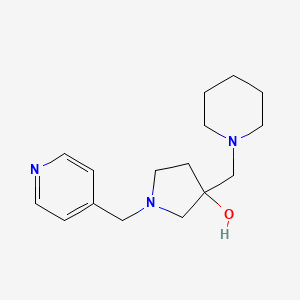

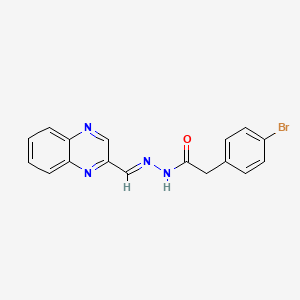

![(4aS*,7aR*)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5540679.png)

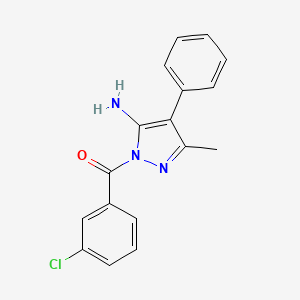

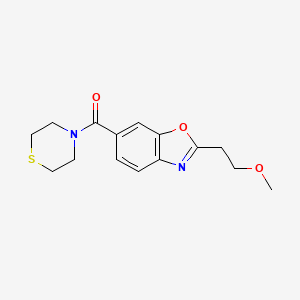

![4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]thiomorpholine](/img/structure/B5540688.png)

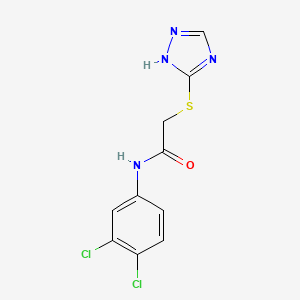

![1-{4-[4-(1-naphthylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5540698.png)

![2-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5540707.png)

![2-[({1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5540712.png)

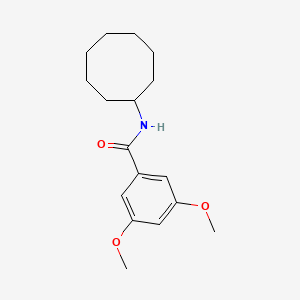

![methyl 5-chloro-4-[(4-fluorobenzoyl)amino]-2-methoxybenzoate](/img/structure/B5540758.png)